

Application Note: Quantification of Delta-Decalactone Using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *delta-Decalactone*

Cat. No.: B1670226

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Abstract

This application note provides a comprehensive protocol for the quantitative analysis of **delta-decalactone** (δ -decalactone) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). **Delta-decalactone** is a crucial flavor and fragrance compound found in many food products, including dairy, fruits, and fermented goods, contributing characteristic creamy, coconut, and fruity notes.^{[1][2]} Accurate quantification of this compound is essential for quality control, product development, and research in the food and fragrance industries. This document outlines detailed procedures for sample preparation, GC-MS analysis, and data processing, including the gold-standard stable isotope dilution analysis (SIDA) for optimal accuracy and precision.

Introduction

Delta-decalactone (CAS: 705-86-2, Formula: $C_{10}H_{18}O_2$) is a six-membered ring lactone that imparts desirable sensory attributes to a wide range of consumer products.^{[3][4]} Its presence and concentration can significantly impact the flavor profile of foods such as butter, cheese, yogurt, and various fruits like peaches and apricots.^{[1][5]} Consequently, a robust and reliable analytical method for the quantification of **delta-decalactone** is of high importance for researchers, scientists, and professionals in drug and flavor development. Gas Chromatography-Mass Spectrometry (GC-MS) offers the necessary selectivity and sensitivity

for the analysis of volatile and semi-volatile compounds like **delta-decalactone** in complex sample matrices.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Dairy Products

This protocol is adapted for the extraction of **delta-decalactone** from a liquid dairy matrix (e.g., cream, yogurt).

Materials:

- Sample (e.g., 10 g of cream)
- Internal Standard (IS) solution (e.g., deuterated δ -decalactone for SIDA, or a suitable non-endogenous lactone)
- Dichloromethane (DCM), analytical grade
- Anhydrous sodium sulfate
- Centrifuge tubes (50 mL)
- Vortex mixer
- Centrifuge
- Rotary evaporator or nitrogen evaporator
- GC vials with inserts

Procedure:

- Weigh 10 g of the sample into a 50 mL centrifuge tube.
- Spike the sample with a known amount of the internal standard solution.
- Add 20 mL of dichloromethane to the centrifuge tube.

- Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
- Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
- Carefully transfer the lower organic layer (DCM) to a clean flask.
- Repeat the extraction process (steps 3-6) with another 20 mL of DCM.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the dried extract to remove the sodium sulfate.
- Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
- Transfer the concentrated extract to a GC vial for analysis.

GC-MS Analysis

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MS)

GC Conditions:

- Column: DB-35MS (35%-phenyl)-methylpolysiloxane, 60 m x 0.25 mm ID, 0.25 μ m film thickness[6]
- Injector Temperature: 260 °C[6]
- Injection Volume: 1 μ L
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:

- Initial temperature: 60 °C, hold for 1 minute
- Ramp 1: 8 °C/min to 240 °C
- Ramp 2: 10 °C/min to 260 °C, hold for 8 minutes[6]

MS Conditions:

- Ion Source Temperature: 230 °C
- Transfer Line Temperature: 250 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Quantifier Ion for δ -Decalactone: m/z 99[7]
- Qualifier Ions for δ -Decalactone: m/z 71, 42, 41, 55[5]

Calibration and Quantification

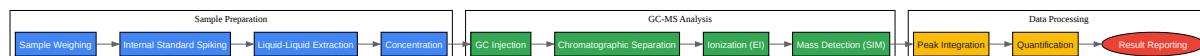
- Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a sample known to not contain **delta-decalactone**) with known concentrations of a certified **delta-decalactone** standard. The concentration range should bracket the expected concentration in the samples.
- Internal Standard: Add a constant, known concentration of the internal standard to each calibration standard and sample.
- Calibration Curve: Inject each calibration standard into the GC-MS system and record the peak area of the quantifier ion for both **delta-decalactone** and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
- Quantification: Inject the prepared sample extracts and determine the peak area ratio of **delta-decalactone** to the internal standard. Calculate the concentration of **delta-decalactone** in the samples using the linear regression equation from the calibration curve.

Data Presentation

The following table summarizes reported concentrations of **delta-decalactone** in various food matrices.

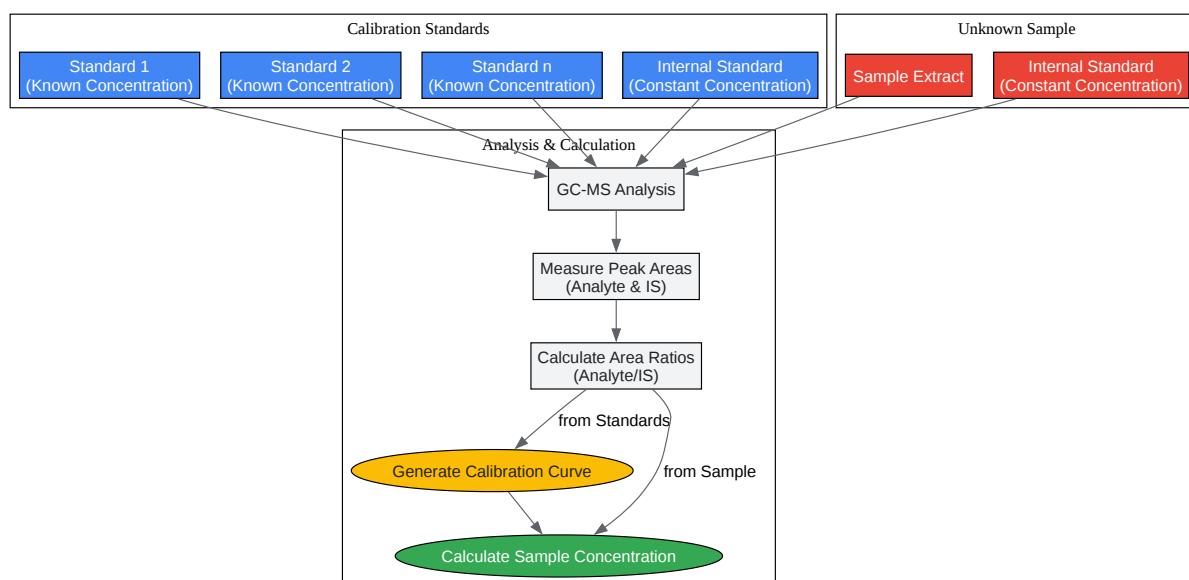
Sample Matrix	Concentration Range	Reference
Raw Cream	~1.5 mg/kg	[8][9][10]
Pasteurized Cream	~2.5 mg/kg	[8][9][10]
Heat-Treated Cream	Up to 19-fold increase from raw cream	[8][9][10]
Butter	0.85 - 7.95 ppm	[5]
White Wine	0.06 mg/kg	[5]
Rum	0.02 mg/kg	[5]
Coconut	0.1 - 97 mg/kg	[5]
Raspberry	0.005 - 1.4 mg/kg	[5]
Fermentation Broth	12.6 - 52.1 g/L	[11]

Visualizations



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Figure 1. Experimental workflow for GC-MS analysis of **delta-decalactone**.

[Click to download full resolution via product page](#)**Figure 2.** Logical relationship of the quantification process.**Need Custom Synthesis?**

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